m-PEG5-phosphonic acid
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Functional Materials and Biomolecular Systems
Polyethylene glycol (PEG) is a polyether compound with a wide range of applications in medicine and industry. mdpi.com PEG derivatives are created by modifying the terminal hydroxyl groups of the PEG polymer, resulting in molecules with varied reactive functional groups. mdpi.combiochempeg.com These derivatives can be monofunctional, homobifunctional, or heterobifunctional, with the latter offering greater versatility due to their two different anchor points. biochempeg.combiosynth.com
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used technique to enhance the water solubility and biocompatibility of proteins, peptides, and small molecules. biochempeg.com In the realm of functional materials, PEG derivatives are instrumental in the formation of hydrogels, which are used in tissue engineering, wound healing, and as matrices for controlled drug release. sigmaaldrich.comnews-medical.netjenkemusa.com Their ability to reduce non-specific protein binding is particularly valuable in biomedical applications. axispharm.com
Significance of Phosphonic Acid Functionality for Surface Chemistry and Molecular Anchoring
The phosphonic acid group (R-PO(OH)₂) is a powerful anchoring moiety for various surfaces, especially metal oxides. specificpolymers.com This functionality is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a phosphoryl oxygen. beilstein-journals.org The strong binding of phosphonic acids to surfaces like iron, titanium, and aluminum oxides is attributed to the formation of stable, covalent P-O-metal bonds. specificpolymers.com This makes them highly effective for creating self-assembled monolayers (SAMs) that can modify surface properties, such as providing corrosion resistance. specificpolymers.com The mechanism of adhesion often involves the initial coordination of the phosphoryl oxygen to the surface, followed by condensation reactions between the P-OH groups and surface hydroxyl groups. specificpolymers.com
Specific Academic Relevance of m-PEG5-Phosphonic Acid: A Modular Building Block in Contemporary Research
This compound, with the chemical formula C₁₁H₂₅O₈P, is a heterobifunctional molecule that integrates a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units and a phosphonic acid group. biosynth.comtargetmol.com This structure allows it to act as a versatile linker and spacer. biosynth.com A significant area of its application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com In PROTACs, the this compound linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the selective degradation of the target protein. targetmol.commedchemexpress.com The PEG component of the molecule enhances the solubility and pharmacokinetic properties of the resulting PROTAC. broadpharm.com
Scope and Research Trajectory of this compound in Interdisciplinary Sciences
The unique properties of this compound position it as a valuable tool in various interdisciplinary scientific fields. Its application extends beyond PROTACs to the functionalization of nanoparticles and surfaces for biomedical purposes. For instance, it can be used to coat iron oxide nanoparticles to improve their stability in biological fluids and reduce non-specific protein interactions, which is crucial for applications like magnetic resonance imaging (MRI). axispharm.comacs.org The phosphonic acid group ensures strong anchoring to the nanoparticle surface, while the PEG chain provides a hydrophilic and biocompatible shell. axispharm.comacs.org Research is ongoing to explore its use in developing targeted drug delivery systems and advanced biomaterials. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₅O₈P | biosynth.comtargetmol.com |
| Molecular Weight | 316.29 g/mol | targetmol.com |
| CAS Number | 1807512-39-5 | biosynth.comtargetmol.com |
| Appearance | Varies (often a powder) | targetmol.com |
| Purity | ≥98% | broadpharm.comchemscene.com |
| Storage | -20°C for long-term stability | targetmol.combroadpharm.com |
| SMILES | COCCOCCOCCOCCOCCP(=O)(O)O | biosynth.com |
Research Applications of this compound
| Application Area | Description | Key Findings | Source |
| PROTAC Linker | Serves as a flexible linker to connect the two active ends of a PROTAC molecule. | The PEG linker enhances the solubility and degradation efficiency of the PROTAC. | targetmol.commedchemexpress.com |
| Surface Modification | Used to functionalize metal oxide surfaces and nanoparticles. | The phosphonic acid group provides a strong and stable anchor to the surface. | axispharm.comspecificpolymers.com |
| Biomedical Imaging | Employed in the coating of nanoparticles for enhanced biocompatibility. | Reduces non-specific protein binding, improving the performance of imaging agents. | acs.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDZLSRRJVKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization of M Peg5 Phosphonic Acid
Advanced Synthetic Routes to m-PEG5-Phosphonic Acid and its Precursors
The synthesis of this compound is a multi-step process that relies on precise control over chemical reactions to build the desired molecular architecture. Modern synthetic strategies often employ modular approaches to ensure high purity and yield of the final heterobifunctional product.
Modular Synthesis Approaches for Polyethylene (B3416737) Glycol Backbone Integration
The construction of the this compound backbone is rooted in modular synthesis, a strategy that involves the sequential assembly of distinct molecular components. ethz.chethz.ch This approach allows for the precise integration of the polyethylene glycol chain. The synthesis typically begins with a monoprotected PEG derivative, specifically monomethoxy pentaethylene glycol (m-PEG5-OH). Using a starting material that already contains the inert methoxy (B1213986) cap is crucial, as it possesses a single reactive hydroxyl group at the opposite terminus. researchgate.netnih.gov This monofunctionality ensures that subsequent chemical modifications occur regioselectively, preventing the formation of undesired bifunctional or unfunctionalized byproducts. researchgate.net The defined length of the PEG chain (n=5) is critical for controlling the spacing and solubility properties of the final conjugate.
The modular nature of the synthesis allows for the creation of a library of molecules by varying the components, such as the length of the PEG chain or the nature of the terminal groups, to fine-tune the physicochemical properties of the resulting material. ethz.chethz.ch
Phosphorylation Strategies for Introducing the Phosphonic Acid Moiety
Once the m-PEG5-OH precursor is obtained, the next critical step is the introduction of the phosphonic acid group. This is typically achieved through a two-step process involving phosphorylation followed by deprotection.
A widely used method for forming the carbon-phosphorus bond is the Michaelis-Arbuzov reaction . rsc.org In this reaction, the hydroxyl group of m-PEG5-OH is first converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide). This activated intermediate then reacts with a trialkyl phosphite (B83602), like triethyl phosphite, to form a dialkyl phosphonate (B1237965) ester. rsc.org
The final step is the conversion of the phosphonate ester into the free phosphonic acid. The McKenna procedure , which involves the dealkylation of the phosphonate ester using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is a highly effective method that proceeds under mild conditions. beilstein-journals.org Alternatively, acidic hydrolysis can also be employed to cleave the ester groups. beilstein-journals.org Other synthetic routes may utilize reagents like phosphorus trichloride (B1173362) (PCl₃) or polyphosphoric acid. researchgate.net
| Phosphorylation Strategy | Reagents | Intermediate Product | Key Features |
|---|
| Michaelis-Arbuzov Reaction | 1. Tosyl chloride or HBr/PBr₃ 2. Trialkyl phosphite (e.g., P(OEt)₃) | m-PEG5-dialkylphosphonate | Versatile and widely used for C-P bond formation. rsc.org | | Direct Phosphonylation | 1. Tris(trimethylsilyl) phosphite 2. Methanolysis | Silylated PEG-HMBP | One-pot procedure under mild conditions with fast reaction times. beilstein-journals.org | | POCl₃ Method | 1. POCl₃ 2. Hydrolysis | m-PEG5-phosphoric acid (related compound) | A common method for creating phosphate (B84403) esters from alcohols. researchgate.net | | McKenna Procedure (Deprotection) | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | this compound | Mild and efficient dealkylation of phosphonate esters to the final acid. beilstein-journals.org |
Controlled Functionalization of PEG Chains for m-PEG5 Architecture
The defining characteristic of the m-PEG5 architecture is its heterobifunctionality, with an inert methoxy group at one terminus and a reactive phosphonic acid at the other. biosynth.com This structure is deliberately engineered through controlled functionalization.
The process starts with monomethoxy-polyethylene glycol (m-PEG), which has only one reactive terminal hydroxyl group available for chemical modification. researchgate.netnih.gov This inherent asymmetry is fundamental, as it directs the phosphorylation reaction exclusively to the non-methoxylated end of the chain. This control prevents the formation of homobifunctional PEGs (with phosphonic acid at both ends) and ensures a uniform product. The purity of the functionalized PEG is critical for its performance in subsequent applications, and techniques like NMR spectroscopy can be used to confirm the degree of functionalization and identify any unreacted starting material. acs.org
Derivatization Strategies for Tailored this compound Conjugates
The distinct chemical nature of the terminal methoxy and phosphonic acid groups allows for selective derivatization and conjugation, enabling the creation of tailored materials for specific applications.
Chemical Modifications at the Terminal Methoxy Group
The terminal methoxy group of this compound is generally considered chemically inert under most standard reaction conditions. researchgate.net This stability is a key advantage, as it allows for a wide range of chemical manipulations to be performed on the phosphonic acid group without affecting the methoxy terminus.
However, the choice of the methoxy group itself is a critical design element. Research has shown that the terminal group of a PEG chain can influence its biological properties, particularly its immunogenicity. researchgate.net Antibodies can be generated that specifically recognize the methoxy terminus of PEGylated molecules. researchgate.netacs.org In some cases, replacing the terminal methoxy group with a hydroxyl group has been reported to reduce this immune response. researchgate.net Therefore, while the methoxy group is not typically modified post-synthesis, the selection of this terminal cap versus an alternative like a hydroxyl group represents a key "derivatization" strategy at the design stage to control the biological interactions of the final conjugate.
Selective Functionalization of the Phosphonic Acid Group
The phosphonic acid group is the primary site for functionalization and conjugation. Its most prominent property is its exceptionally strong binding affinity for a variety of metal oxide surfaces. specificpolymers.com This interaction is the basis for its use as a robust anchoring group to modify the surfaces of materials and nanoparticles.
This "functionalization by adsorption" is a key strategy for numerous applications:
Nanoparticle Stabilization : Coating nanoparticles (e.g., iron oxide, zinc oxide, titanium dioxide) with this compound improves their colloidal stability in aqueous solutions and biological media. rsc.orgresearchgate.net The PEG chain provides a hydrophilic, protective layer that prevents aggregation and reduces non-specific protein adsorption. rsc.orgresearchgate.net
Surface Modification : It is used to create stable, self-assembled monolayers (SAMs) on metal oxide substrates. ethz.ch This can alter the surface properties, such as wettability and biocompatibility. ethz.ch
Biosensors and Biomedical Devices : By anchoring to electrode or device surfaces, it helps create biocompatible interfaces that resist biofouling, a critical requirement for implantable devices and biosensors. axispharm.com The phosphonic acid linker has been shown to provide enhanced stability compared to other linkers like alkoxysilanes, especially in aqueous environments. specificpolymers.com
Beyond surface binding, the phosphonic acid moiety can participate in other interactions, such as the chelation of metal ions. beilstein-journals.org
| Substrate/Target | Interaction Type | Application | Reference |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Strong covalent-like bond | Surface functionalization, protein adsorption removal, biosensors | specificpolymers.comnih.gov |
| Iron Oxide (e.g., Fe₃O₄) | Strong covalent-like bond | Nanoparticle coating for MRI, drug delivery | specificpolymers.comrsc.org |
| Zinc Gallium Oxide (ZGO) | Surface binding | Stabilization of persistent luminescence nanoparticles for in vivo imaging | rsc.org |
| Layered Double Hydroxides (LDH) | Electrostatic interaction, ligand exchange | Improved particle stability for biomedical applications | researchgate.net |
| Metal Ions | Chelation/Coordination | Bone targeting (with other structures), analytical chemistry | beilstein-journals.org |
Synthesis of Multi-Functional this compound Analogues
The synthesis of multi-functional this compound analogues involves creating heterobifunctional molecules where one terminus is the phosphonic acid group and the other is a different reactive functional group. These synthetic strategies often begin with a symmetrical or asymmetrically protected polyethylene glycol (PEG) backbone, which is then sequentially modified.
A common and versatile approach to generating heterobifunctional PEGs is through the asymmetric modification of commercially available symmetrical PEGs. mdpi.com This process can be initiated by the selective monotosylation of a linear, symmetrical PEG diol. The resulting mono-tosyl PEG possesses one hydroxyl group and one tosyl group, which is a good leaving group. The tosyl group can then be converted into various other functional groups through nucleophilic substitution. For instance, reacting the mono-tosyl PEG with sodium azide (B81097) introduces an azide function, while reaction with sodium hydrosulfide (B80085) can yield a thiol group. mdpi.com
Another established method involves the use of initiators with protected functional groups for the ring-opening polymerization of ethylene (B1197577) oxide. rsc.org For example, an initiator containing an acid-cleavable acetal (B89532) protection group can be used. rsc.org After polymerization to achieve the desired PEG chain length, the protecting group is removed, revealing a hydroxyl group at one end, while the other end can be converted to the desired functionality. This allows for the sequential and controlled introduction of different groups.
Furthermore, multi-functional analogues can be created by building upon a pre-formed heterobifunctional PEG. For instance, a heterobifunctional poly(ethylene oxide) (PEO) with a bromide on one end and a protected amine on the other can serve as a macroinitiator for further polymerization, such as atom transfer radical polymerization (ATRP), to create more complex block copolymers. vt.edu
The introduction of the phosphonic acid moiety itself can be achieved through several methods. One common route is the Michaelis-Arbuzov reaction, which involves the reaction of a PEG-halide with a trialkyl phosphite. Subsequent hydrolysis of the resulting phosphonate ester yields the phosphonic acid. Another method is the radical addition of vinyl phosphonic acid to a PEG derivative containing a thiol group. researchgate.net
By combining these strategies, a variety of multi-functional this compound analogues can be synthesized. For example, starting with a mono-azido m-PEG5-alcohol, the terminal hydroxyl group can be converted to a halide and subsequently reacted to form the phosphonic acid, resulting in an azido-m-PEG5-phosphonic acid. This analogue now contains both a phosphonic acid for surface anchoring and an azide group available for "click" chemistry reactions.
Purification and Isolation Techniques for Research-Grade this compound Derivatives
Obtaining research-grade this compound derivatives requires robust purification and isolation techniques to remove unreacted starting materials, byproducts, and polydisperse species. The choice of method depends on the specific properties of the derivative and the nature of the impurities.
Chromatographic Techniques are central to the purification of PEG derivatives.
Size Exclusion Chromatography (SEC) is effective for separating the desired PEG derivative from low molecular weight reagents and byproducts. It separates molecules based on their hydrodynamic volume in solution.
Ion-Exchange Chromatography (IEC) is particularly useful for purifying charged molecules like phosphonic acids. It separates molecules based on their net charge, allowing for the isolation of the phosphonic acid-containing product from non-ionic impurities.
Reversed-Phase Chromatography (RPC) can be employed for the high-resolution separation of PEG homologs, even on a preparative scale. mdpi.com This is crucial for obtaining monodisperse or highly defined PEG derivatives.
Supercritical Fluid Chromatography (SFC) has also been successfully used for the preparative isolation of single PEG homologs, offering another high-resolution separation technique. mdpi.com
Precipitation and Extraction methods are also widely used.
Precipitation is a common technique where the PEG derivative is precipitated from a solution by adding a non-solvent. For instance, adding diethyl ether to a dichloromethane (B109758) solution of a PEG derivative can induce precipitation. mdpi.com For lower molecular weight PEGs, cooling the precipitation medium may be necessary to achieve efficient recovery. google.com
Complexation with Magnesium Chloride (MgCl2) is an innovative strategy to handle the often oily or waxy nature of PEG compounds. This method transforms the PEG derivative into a solid complex, which simplifies handling and isolation. The MgCl2 can be removed in a subsequent step if required. acs.org
Other Purification Methods include:
Dialysis is a technique used to separate molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane. It is effective for removing small molecule impurities from larger PEG derivatives. nih.gov However, care must be taken as prolonged dialysis can sometimes lead to a decrease in the grafting density of surface-coated PEGs. nih.gov
Membrane Centrifugation utilizes centrifugal force to pass a solution through a membrane with a specific molecular weight cutoff, allowing for the separation of the desired product from smaller impurities. nih.govacs.org
Fundamental Interfacial and Molecular Interaction Mechanisms of M Peg5 Phosphonic Acid
Adsorption and Anchoring Mechanisms on Metal Oxide Surfaces
The phosphonic acid group of m-PEG5-phosphonic acid serves as a robust anchor to metal oxide surfaces, a critical feature for applications in surface modification and stabilization of nanoparticles. axispharm.comspecificpolymers.com The interaction is a complex interplay of coordination chemistry and the physical properties of the molecule.
The phosphonic acid group, R-PO(OH)₂, can bind to metal oxide surfaces through one, two, or three of its oxygen atoms, leading to mono-, bi-, and tridentate coordination modes, respectively. uhasselt.beresearchgate.net The formation of these bonds typically involves condensation reactions between the P-OH groups of the phosphonic acid and the surface hydroxyl groups (M-OH) of the metal oxide, as well as coordination of the phosphoryl oxygen (P=O) to Lewis acidic sites on the surface. uhasselt.becnr.it
The specific coordination mode that dominates is influenced by several factors, including the nature of the metal oxide, surface crystallography, and reaction conditions like pH and temperature. specificpolymers.comresearchgate.net While it is challenging to unravel the precise surface chemistry, studies have shown that multiple binding modes can coexist on a single surface. uhasselt.be For instance, on titanium dioxide (TiO₂), solid-state NMR and infrared spectroscopy have identified the presence of mono-, bi-, and tridentate structures. cnr.it Some research suggests that bidentate and tridentate modes are generally more stable. cnr.itslu.se In studies involving tert-butylphosphonic acid on titania, bidentate and tridentate bridging were observed, but no monodentate or chelating coordination was found, indicating a strong affinity even under acidic conditions. slu.se X-ray Photoelectron Spectroscopy (XPS) analysis of aminophosphonates on TiO₂ has also indicated the formation of P-O-Ti bonds consistent with mono- and bidentate binding, with some conversion to tridentate bonds upon thermal annealing. acs.org
A visual representation of these binding modes is provided below:
Monodentate: One oxygen atom from the phosphonic acid group binds to a metal center on the surface.
Bidentate: Two oxygen atoms from the phosphonic acid group bind to the surface, either by chelating to a single metal atom or by bridging two adjacent metal atoms.
Tridentate: All three oxygen atoms of the phosphonic acid group interact with the metal oxide surface.
| Coordination Mode | Description | Key Characteristics |
|---|---|---|
| Monodentate | One P-O-Metal bond is formed. | Considered a weaker binding mode. researchgate.net |
| Bidentate | Two P-O-Metal bonds are formed (bridging or chelating). | Often found to be a stable and common binding mode. researchgate.netslu.se |
| Tridentate | Three P-O-Metal bonds are formed. | Considered a very stable binding mode. cnr.it |
Generally, an inverse relationship exists between the PEG chain length and the surface coverage density; longer PEG chains tend to result in lower grafting densities. acs.org This is attributed to the larger footprint and steric hindrance of longer chains. However, the conformation of the PEG chains on the surface—whether they adopt a "mushroom" or a more extended "brush" conformation—is also critical and depends on the grafting density and chain length. acs.orgmdpi.com
The stability of nanoparticles coated with PEGylated phosphonic acids is also influenced by the PEG chain. Longer PEG chains can provide better steric stabilization, preventing aggregation and reducing non-specific protein adsorption, which is vital for biomedical applications. acs.orgnih.gov For instance, increasing the molecular weight of PEG on nanoparticles has been shown to increase their circulation time in the bloodstream. nih.gov However, there is an optimal length, as excessively long chains might not lead to further improvements in stability and can sometimes hinder cellular uptake in drug delivery applications. mdpi.com The presence of the hydrophilic PEG chain enhances the solubility of the compound in aqueous media and improves the hydrophilicity of the modified surface. axispharm.com
| PEG Chain Property | Influence on Surface Modification | Research Finding |
|---|---|---|
| Chain Length | Affects surface coverage density and stability. | Longer chains generally lead to lower coverage density but can enhance colloidal stability. acs.orgacs.org |
| Surface Density | Determines PEG conformation (mushroom vs. brush). | Higher surface density is often required to effectively shield smaller nanoparticles. nih.gov |
| Architecture | Impacts cellular interactions and stability. | The overall structure of the PEG-ligand can influence the end-group effects on cell interactions. acs.org |
When compared to other common anchoring groups, particularly carboxylic acids, phosphonic acids generally exhibit superior binding affinity and stability on a variety of metal oxide surfaces. specificpolymers.comacs.orgmdpi.com This enhanced performance is a key reason for their widespread use in surface modification.
In nonpolar solvents, there is a clear hierarchy of binding strength, with phosphonic acids being stronger ligands than carboxylic acids. acs.orgnih.gov In aqueous environments, while the situation can be more complex due to factors like pH, literature generally concurs that phosphonic acids form more stable bonds than carboxylic acids. acs.orgnih.gov For example, phosphonic acids provide colloidal stability over a broader pH range compared to carboxylic acids, which can easily desorb from surfaces in water. acs.orgnih.gov The hydrolytic stability of the P-O-metal bonds formed by phosphonic acids is notably higher than that of the bonds formed by carboxylic acids, making them more resistant to hydrolysis. specificpolymers.com This robustness is crucial for long-term applications, especially in aqueous or physiological conditions. acs.org
Studies on tin oxide (SnO₂) have shown that phosphonic acid groups have a stronger anchoring ability than carboxylic acid groups. mdpi.com Similarly, on aluminum oxide, phosphonic acids form more stable covalent interactions than carboxylic acids. ethz.ch However, it is worth noting that while phosphonic acids provide stronger anchoring, carboxylic acids may offer advantages in terms of charge transfer rates in certain applications like perovskite solar cells. mdpi.com
| Anchoring Group | Binding Strength | Stability | Key Substrates |
|---|---|---|---|
| Phosphonic Acid | Stronger than carboxylic acid, especially in nonpolar solvents. acs.orgnih.gov | High hydrolytic stability, provides stability over a broad pH range. specificpolymers.comacs.orgnih.gov | Titanium dioxide (TiO₂), Iron oxide (Fe₂O₃), Aluminum oxide (Al₂O₃), Hafnium oxide (HfO₂). specificpolymers.comacs.orgethz.ch |
| Carboxylic Acid | Weaker than phosphonic acid. acs.orgnih.gov | Lower hydrolytic stability, prone to desorption in aqueous media. acs.orgnih.govrsc.org | Metal oxides in general, but with weaker binding. acs.org |
Chelation and Complexation with Metal Ions
Beyond surface anchoring, the phosphonic acid moiety of this compound can chelate metal ions in solution, forming stable complexes. This property is significant for applications ranging from sensing to influencing the behavior of metal-containing structures. axispharm.comaxispharm.com
Phosphonic acids can form complexes with a variety of metal ions, and the stoichiometry of these complexes can range from 1:1 to 1:3 (metal:ligand). iaea.org The thermodynamics of these interactions reveal that phosphonate-containing ligands can form significantly stronger complexes with certain metal ions compared to their carboxylic acid counterparts. iaea.org For instance, with europium and thorium, phosphonate (B1237965) complexes are several orders of magnitude stronger than carboxylate complexes. iaea.org
The formation of these complexes is an equilibrium process, and the stability is often quantified by stability constants. waterlinepublication.org.uk Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of these binding events, providing deep insights into the nature of the interaction. researchgate.netacs.org The protonation state of the phosphonic acid group, which is pH-dependent, plays a crucial role in the complexation process. iaea.org In acidic solutions, complexes are often formed with protonated phosphonate groups. iaea.org
The chelation of metal ions by phosphonic acids can have a profound impact on the dissolution and stabilization of metal-containing structures, such as nanoparticles or metal oxide layers. researchgate.netacs.org On one hand, the strong binding of phosphonates can stabilize nanoparticles in a solution, preventing their aggregation and dissolution. acs.org For example, phosphonic acid derivatives have been shown to effectively stabilize eutectic gallium indium nanoparticles in aqueous solutions by forming strong, stable P-O-Ga bonds with the native oxide layer. acs.org
Intermolecular Interactions in Aqueous and Non-Aqueous Environments
The solution behavior of this compound is dictated by the interplay of intermolecular forces originating from its distinct chemical moieties: the methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and the phosphonic acid headgroup. These interactions govern its solubility, stability, and tendency to form organized structures at interfaces and in solution.
Role of Hydrophilic PEG Moieties in Solution Behavior
The polyethylene glycol chain is central to the solubility and interaction profile of this compound in aqueous environments. The repeating ether units of the PEG chain are highly hydrophilic, a property that stems from the ability of the ether oxygen atoms to act as hydrogen bond acceptors. This allows the PEG chain to readily hydrate, effectively integrating the molecule into the hydrogen-bonding network of water. This hydration shell significantly enhances the aqueous solubility of the compound. axispharm.combroadpharm.comcenmed.com
The hydrophilic PEG linker not only increases solubility but also improves the stability of materials functionalized with the compound. axispharm.com Research comparing PEG-based hydrophilic coatings to those with alkoxysilane linking groups on membrane surfaces found that the phosphonic acid linker with a PEG chain provided superior hydrolytic stability, remaining stable in pure water for over 200 hours. specificpolymers.com
A key characteristic imparted by the PEG moiety is its ability to reduce non-specific interactions, particularly the adsorption of proteins and other biomolecules. axispharm.com This "stealth" property arises from the flexible, highly hydrated PEG chains creating a steric barrier at surfaces, which physically prevents the close approach of proteins. axispharm.comresearchgate.net This is a critical feature in many biomedical and biotechnological applications where minimizing biofouling is essential.
Quantitative studies on similar PEGylated molecules, such as DSPE-PEG, have provided insight into the extent of this hydration. These studies reveal a significant number of water molecules are associated with each ethylene (B1197577) oxide unit, a phenomenon enhanced by the presence of a charged headgroup. nih.gov This extensive hydration contributes to both solubility and the steric repulsion effects of the PEG layer. nih.gov
| Parameter | Finding | Significance |
|---|---|---|
| Hydration Number per Ethylene Oxide Unit | Approximately 5.0-5.5 water molecules nih.gov | Indicates extensive hydrogen bonding with water, driving high aqueous solubility. |
| Overall Hydration | Higher for PEG attached to a charged headgroup compared to a neutral PEG chain nih.gov | The phosphonic acid group enhances the overall hydration of the this compound molecule. |
| Effect on Interparticle Interactions | The fully hydrated PEG layer contributes to repulsive forces between molecules or functionalized particles nih.gov | Promotes colloidal stability and prevents aggregation in aqueous media. |
Amphiphilic Characteristics and Self-Assembly Propensities
This compound possesses distinct regions of differing polarity, which imparts amphiphilic characteristics to the molecule. It is comprised of a highly polar, hydrophilic phosphonic acid headgroup and a flexible, hydrophilic oligo(ethylene glycol) chain. axispharm.comresearchgate.net This structure drives the molecule's tendency to self-assemble, particularly at interfaces.
The most prominent self-assembly behavior is the formation of Self-Assembled Monolayers (SAMs) on various metal oxide surfaces. rsc.org This process is driven by the strong, specific interaction between the phosphonic acid group and metal oxides like titanium dioxide, aluminum oxide, and iron oxides. axispharm.comresearchgate.netresearchgate.net The phosphonic acid anchor group forms robust, often covalent, bonds with the surface, leading to a well-organized, dense molecular layer. axispharm.comresearchgate.net The outwardly projecting PEG chains then define the new surface chemistry, rendering it hydrophilic and resistant to non-specific adsorption. axispharm.com
In solution, while this compound is highly water-soluble, related amphiphilic PEG-containing molecules are known to form supramolecular structures such as micelles. nih.govsmolecule.com These structures consist of a core and a corona. For PEGylated lipids, the hydrophobic lipid part forms the core, while the hydrophilic PEG chains form a hydrated outer corona. nih.gov The formation of such structures is driven by minimizing unfavorable interactions between different molecular parts and the solvent. The self-assembly of PEG-peptide conjugates into various ordered phases further demonstrates the capacity of PEG chains to participate in and influence the formation of supramolecular architectures. nih.gov Given its structure, this compound contributes to the stability of nanoparticle dispersions through these self-assembly mechanisms at the particle-water interface. axispharm.com
| Molecular Moiety | Chemical Nature | Primary Role in Self-Assembly |
|---|---|---|
| Phosphonic Acid Group (-PO(OH)₂) | Strongly hydrophilic, polar, strong binder to metal oxides axispharm.comresearchgate.netresearchgate.net | Acts as the primary anchoring group for the formation of stable Self-Assembled Monolayers (SAMs) on metal oxide surfaces. rsc.org |
| Polyethylene Glycol Chain (-(OCH₂CH₂)₅-) | Hydrophilic, flexible, sterically hindering axispharm.comnih.gov | Forms a hydrated, protective outer layer in SAMs and micellar structures, providing stability and preventing non-specific interactions. axispharm.comresearchgate.netnih.gov |
Advanced Applications of M Peg5 Phosphonic Acid in Materials Science and Engineering
Surface Modification and Functionalization of Inorganic Nanomaterials
The ability of m-PEG5-phosphonic acid to act as a surface-active agent, or ligand, is central to its use in nanotechnology. axispharm.com The phosphonic acid group has a strong affinity for metal and metal oxide surfaces, forming stable coordinative bonds (M-O-P) that are often more hydrolytically stable than those formed by other common anchoring groups like carboxylic acids. researchgate.netresearchgate.net This robust attachment allows for the permanent modification of inorganic nanomaterial surfaces, tailoring their properties for specific and demanding applications. rsc.orgresearchgate.net
A primary challenge in the practical application of nanoparticles is their tendency to agglomerate in liquid media to reduce their high surface energy. The surface modification of nanoparticles with this compound is a highly effective strategy to overcome this issue. The phosphonic acid group anchors firmly to the nanoparticle surface, while the hydrophilic PEG chains provide steric stabilization, creating a repulsive barrier that prevents the particles from aggregating. axispharm.comnumberanalytics.com This process is crucial for preparing stable, long-lasting colloidal dispersions in both aqueous and non-aqueous solvents. axispharm.comnih.gov
Research has demonstrated the efficacy of PEG-phosphonate ligands in stabilizing various technologically important nanoparticles:
Iron Oxide Nanoparticles: PEGylated phosphonate (B1237965) ligands are particularly effective for stabilizing superparamagnetic iron oxide nanoparticles (SPIONs). One study utilized a PEG(5)-bisphosphonate conjugate to create SPIONs that remained stable in saline for at least seven months, showcasing their exceptional long-term colloidal stability. nih.gov Another approach using a carboxyl-PEG-phosphoric acid ligand produced iron oxide nanoparticles with extremely high stability in a range of harsh aqueous environments. researchgate.net
Titanium Dioxide (TiO₂) and Silica (B1680970) (SiO₂): The strong binding of phosphonic acids to TiO₂ surfaces is well-documented. researchgate.net The use of this compound can create stable coatings on these metal oxides, improving their dispersibility in aqueous solutions, which is critical for applications in coatings, sunscreens, and nanomedicine. axispharm.comnih.gov
The table below summarizes findings on the stabilization of different nanoparticles using PEG-phosphonate systems.
| Nanoparticle Material | Linker Type | Observed Stability |
| Superparamagnetic Iron Oxide (USPIOs) | PEG(5)-bisphosphonate | Stable in water or saline for at least 7 months; no aggregation after heating to 90°C. nih.gov |
| Iron Oxide (Fe₃O₄) | Carboxyl-PEG-phosphoric acid | Exhibited extremely high stability in various harsh aqueous environments and long blood circulation time in vivo. researchgate.net |
| Titanium Dioxide (TiO₂) | Phosphonate-PEG | Listed as an effective additive for creating stable aqueous dispersions up to pH 9. nih.gov |
In biomedical and environmental applications, the non-specific adsorption of proteins and other biomolecules onto material surfaces—a phenomenon known as bio-fouling—is a significant problem. Surface functionalization with this compound is a proven method to create anti-fouling and biocompatible surfaces. axispharm.commyskinrecipes.com The grafted PEG chains are highly hydrophilic and create a steric barrier that repels proteins, preventing their adhesion. axispharm.comnih.gov This "stealth" property is crucial for applications such as biomedical devices and drug delivery systems, where it can reduce immune system recognition and improve performance. axispharm.com Studies on stainless steel surfaces have shown that PEG layers anchored by phosphonic acids exhibit excellent resistance to protein adsorption, in contrast to layers anchored by less stable carboxylic acids. researchgate.net
The effectiveness of a PEGylated surface is highly dependent on the grafting density , which is the number of PEG chains attached per unit of surface area. rsc.org This parameter dictates the conformation of the PEG chains (either in a "mushroom" or "brush" regime) and, consequently, the surface's properties, including its resistance to protein adsorption. nih.gov By controlling reaction conditions, the grafting density of this compound can be tuned to optimize surface functionality. nih.govresearchgate.net
Research has shown that phosphonic acid anchoring groups can achieve higher grafting densities compared to other ligands. For instance, a study on the stabilization of iron oxide nanoparticles found that copolymers containing phosphonic acid groups resulted in a significantly higher grafting density than similar copolymers with carboxylic acid groups, leading to superior stabilization. researchgate.net This ability to form dense, well-ordered layers is a key advantage of using phosphonic acid-based linkers for surface modification. researchgate.net
| Anchoring Group | Nanoparticle | Grafting Density (chains/nm²) |
| Poly(vinylphosphonic acid) block | Iron Oxide | 0.192 ± 0.01 |
| Carboxylic acid / Glycerol moieties | Iron Oxide | Lower than phosphonic acid block |
Data adapted from a comparative study on block copolymers for iron oxide nanoparticle stabilization. researchgate.net
Development of Functional Coatings and Thin Films
Beyond discrete nanoparticles, this compound and related molecules are used to build functional coatings and thin films on bulk substrates. axispharm.comprecisepeg.com The phosphonate group's ability to form robust self-assembled monolayers (SAMs) on metal oxide surfaces provides a foundation for constructing well-defined, functional layers. researchgate.netrsc.org These coatings can be designed to alter the surface properties of materials in a controlled manner.
Application in Solid-State Electrolytes and Energy Storage Devices
The unique chemical structure of this compound positions it as a critical component in the advancement of energy storage technologies, particularly in the development of solid-state electrolytes (SSEs) for lithium-ion batteries. The phosphonic acid group exhibits a strong affinity for and forms stable bonds with metal oxide surfaces, while the flexible, hydrophilic poly(ethylene glycol) (PEG) chain offers distinct advantages. axispharm.comaxispharm.com
Research has demonstrated the successful use of PEG-terminated phosphonic acid to modify the surface of garnet-type Li7La3Zr2O12 (LLZO) ceramic fillers, which are incorporated into polymer composite electrolytes. axispharm.commdpi.com The phosphonic acid end of the molecule anchors firmly onto the LLZO particles. mdpi.com This surface modification is crucial for creating a superior membrane with enhanced interfacial contact between the ceramic filler and the polymer matrix. axispharm.com
The table below summarizes the observed enhancements in solid-state electrolytes incorporating PEG-terminated phosphonic acid-modified ceramic fillers.
| Performance Metric | Observation | Scientific Rationale |
| Ionic Conductivity | Increased | The PEG-grafted surface improves the Li-ion transport pathway at the interface between the ceramic filler and polymer matrix. axispharm.com |
| Interfacial Contact | Significantly Improved | Strong coordination of the phosphonic acid group to the LLZO surface creates a stable, well-integrated interface. axispharm.commdpi.com |
| Cyclability | Enhanced | The stable interface and improved ion transport contribute to more robust performance over repeated charge-discharge cycles. axispharm.com |
| Particle Dispersion | Homogeneous | Surface modification prevents LLZO particle agglomeration within the polymer matrix. rsc.org |
Polymer Science and Composite Material Integration
In the realm of polymer science, this compound serves as a versatile functionalizing agent for creating advanced composite materials. axispharm.com Its heterobifunctional nature, with a methoxy-terminated PEG chain at one end and a phosphonic acid group at the other, allows it to act as a molecular bridge or linker between different material phases, such as inorganic fillers and organic polymer matrixes. biosynth.com
The functionalization of polymer matrixes with this compound can significantly enhance the bulk properties of the final composite material. When incorporated, it can improve key characteristics such as adhesion, flexibility, and chemical resistance. axispharm.com The phosphonic acid moiety is particularly effective at binding to inorganic components, like metal oxides, which are often used as fillers or reinforcements in polymer composites. rsc.org
This surface modification of fillers is a critical strategy to prevent particle agglomeration and ensure a uniform distribution within the polymer. rsc.org For instance, in BaTiO3–polymer composites, the use of organophosphonates resulted in homogenous materials with superior dielectric breakdown resistance and energy storage densities. rsc.org By forming a stable, covalent-like bond with the filler surface, the this compound molecule alters the surface chemistry of the inorganic particles, making them more compatible with the organic polymer matrix. The attached PEG chain can enhance the chemical compatibility and improve the dispersion of the particles within the polymer. axispharm.comrsc.org
The application of this compound is particularly impactful in polymer-grafted systems, where polymer chains are chemically attached to a substrate or particle surface. The process of grafting PEG-terminated phosphonic acid onto surfaces like LLZO particles is a prime example. mdpi.com In this "grafting-to" approach, the phosphonic acid group acts as a strong anchor to the oxide surface, a process confirmed by techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
These polymer-grafted systems are crucial for creating materials with tailored surface properties. The grafted PEG chains can form a brush-like layer on the surface. researchgate.net This layer can serve multiple functions, such as providing "stealth" properties in biomedical applications by reducing non-specific protein binding or improving the stability of nanoparticles in aqueous solutions. axispharm.comresearchgate.net In the context of solid-state electrolytes, the grafted PEG layer on LLZO particles helps create a more compatible and ionically conductive interface with a polyethylene (B3416737) oxide (PEO)-based polymer matrix. axispharm.commdpi.com This demonstrates the compound's role in engineering the interface within composite materials to achieve superior performance. axispharm.com
| Feature | Role of this compound |
| Anchoring Group | The phosphonic acid moiety forms a stable bond with oxide surfaces. mdpi.com |
| Grafted Polymer | The PEG chain forms a functional layer on the substrate surface. researchgate.net |
| Interfacial Engineering | Creates a stable and compatible interface between inorganic and polymer phases. axispharm.com |
| Property Enhancement | Improves dispersion, stability, and ionic conductivity in composites. axispharm.comaxispharm.com |
Role of M Peg5 Phosphonic Acid in Advanced Biological and Supramolecular Systems Non Clinical Focus
Bioconjugation Chemistry and Linker Applications
Bioconjugation techniques are essential for creating complex, functional molecules by linking different molecular components. rjpbr.com m-PEG5-phosphonic acid serves as a key building block in this field, enabling the covalent attachment and modification of biomolecules for various research purposes.
Strategies for Covalent Attachment to Biomolecules
The dual functionality of this compound allows for specific covalent attachment strategies. The phosphonic acid group can form strong, stable bonds with metal oxides, making it an effective anchor for surface functionalization. acs.orgprecisepeg.comprecisepeg.com This is particularly useful for immobilizing biomolecules onto materials like titanium dioxide or iron oxide nanoparticles. axispharm.comacs.org
The other end of the molecule, the methoxy-terminated PEG chain, can be chemically modified to include a variety of reactive groups. These groups can then participate in specific conjugation reactions. For example, the terminal hydroxyl group of the PEG chain can be converted into an aldehyde, which can then react with amine groups on biomolecules. Other common modifications include the introduction of azide (B81097) or alkyne groups for use in "click chemistry," a highly efficient and specific reaction for linking molecules. broadpharm.combroadpharm.com Additionally, the PEG chain can be functionalized with NHS esters to react with primary amines or maleimide (B117702) groups to target thiol groups on proteins or peptides. broadpharm.com
The covalent attachment of PEG chains to therapeutic proteins and peptides, a process known as PEGylation, can improve their water solubility and stability. precisepeg.comgoogle.com
Design of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules designed to selectively degrade target proteins within cells by hijacking the ubiquitin-proteasome system. targetmol.commedchemexpress.com A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. broadpharm.commedchemexpress.com
This compound is utilized as a PEG-based linker in the synthesis of PROTACs. targetmol.commedchemexpress.comimmunomart.commedchemexpress.com The PEG component of the linker is crucial as it provides the necessary flexibility and hydrophilicity to the PROTAC molecule. vulcanchem.com This helps to ensure proper orientation of the two ligands for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein. PEG linkers are the most common motif found in PROTAC design, appearing in 55% of published structures. broadpharm.com The length of the PEG linker, such as the five units in this compound, is a critical parameter that can influence the efficacy of the resulting PROTAC. broadpharm.com
Conjugation to Diagnostic Probes and Imaging Agents
The properties of this compound make it a valuable tool for developing advanced diagnostic probes and imaging agents. The phosphonic acid group can be used to anchor the molecule to the surface of nanoparticles, such as ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs), which are used as contrast agents in magnetic resonance imaging (MRI). nih.gov The PEG chain provides a "stealth" coating to these nanoparticles, which helps to reduce recognition by the immune system and prolong their circulation time in the bloodstream. axispharm.com
Furthermore, the phosphonate (B1237965) group's ability to chelate metal ions allows for the creation of contrast agents for imaging techniques like MRI and positron emission tomography (PET). precisepeg.comaxispharm.comprecisepeg.com By conjugating a PEG-phosphonate linker to a targeting moiety, researchers can develop multimodal imaging agents. For instance, a study demonstrated that PEG(5)-BP-USPIOs (where BP is a bisphosphonate) could be labeled with a radioisotope for single-photon emission computed tomography (SPECT), creating a dual-modality (MRI-SPECT) imaging agent. nih.gov This dual-labeling approach allows for both high-resolution anatomical imaging with MRI and highly sensitive functional imaging with SPECT. nih.gov Research has also shown that shorter PEG linkers can enhance the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. medkoo.com
Biosensor and Electrochemical Sensor Development
The unique surface-binding properties of this compound are leveraged in the development of highly sensitive and stable biosensors and electrochemical sensors.
Surface Immobilization of Receptor Molecules for Enhanced Sensitivity and Selectivity
A critical step in biosensor fabrication is the effective immobilization of receptor molecules (e.g., DNA probes, antibodies) onto the sensor surface. mdpi.com The phosphonic acid group of this compound provides a robust anchor for attaching these receptors to metal oxide surfaces, which are often used as the sensing platform. axispharm.comaxispharm.comnih.gov This strong, stable linkage ensures that the receptor molecules are securely attached and properly oriented for binding to their target analytes. researchgate.net
For example, phosphonic acid-terminated DNA probes have been directly immobilized on indium oxide (In2O3) nanoline field-effect transistor (FET) devices for the detection of microRNA. mdpi.com This direct immobilization strategy was found to be more effective than methods that use an intermediate layer, as it keeps the bioreceptor closer to the sensing channel, potentially increasing the sensor's response. mdpi.com The hydrophilic PEG spacer also helps to create a biocompatible surface that minimizes non-specific binding of other molecules, thereby enhancing the selectivity of the sensor. axispharm.com
Engineering of Stable and Functional Sensor Interfaces
The stability of the sensor interface is paramount for reliable and reproducible measurements. The strong covalent bonds formed between the phosphonic acid group and metal oxide surfaces contribute to the creation of highly stable sensor interfaces. axispharm.comresearchgate.net This stability is crucial for biosensors that may be exposed to complex biological fluids or require long-term operation. mdpi.com
Supramolecular Architectures and Self-Assembled Systems
The unique chemical structure of this compound, featuring a flexible hydrophilic poly(ethylene glycol) (PEG) chain and a strongly interacting phosphonic acid headgroup, makes it a valuable component in the construction of advanced supramolecular and self-assembled systems. These organized structures are of significant interest in various non-clinical research areas due to their tailored surface properties and encapsulation capabilities.
Directed Assembly via Phosphonate-Mediated Interactions
The phosphonic acid moiety of this compound plays a crucial role in the directed assembly of molecules on various substrates, particularly on metal oxide surfaces. This process, known as self-assembled monolayer (SAM) formation, is driven by the strong affinity of the phosphonic acid headgroup for hydroxylated surfaces. ethz.ch
The mechanism of adhesion involves the formation of robust bonds between the phosphonic acid and the metal oxide. specificpolymers.com This can occur through initial coordination of the phosphoryl oxygen (P=O) to the surface, followed by condensation reactions with surface hydroxyl groups, resulting in strong covalent P-O-metal anchorages. specificpolymers.com The stability of these phosphonate-derived monolayers is notably higher than those formed from silanes or carboxylic acids, especially concerning their resistance to hydrolysis. specificpolymers.com
The formation and structure of these self-assembled monolayers are influenced by several factors, including the solvent, temperature, and the nature of the substrate. specificpolymers.comacs.org For instance, the use of nonpolar solvents can enhance the interaction between the phosphonic acid group and a hydrophilic substrate, facilitating the rapid formation of a complete monolayer. nih.gov The resulting SAMs can be highly organized and densely packed, effectively modifying the physicochemical properties of the surface. ethz.ch
Research has demonstrated the versatility of phosphonic acids in forming stable SAMs on a wide range of materials, including aluminum, titanium, and their respective oxides. specificpolymers.com The ability to form these well-defined and stable films is critical for applications requiring precise control over surface properties. nih.gov
Table 1: Factors Influencing Phosphonic Acid-Mediated Self-Assembly
| Factor | Influence on Self-Assembly | Research Findings |
| Substrate Type | Determines the nature and strength of the interaction. | Phosphonic acids show strong chemisorption on numerous metals and metal oxides, including TiO2, Al2O3, and SiO2. specificpolymers.comresearchgate.net |
| Solvent | Affects the dissociation of surface ions and the coordination of phosphonic acids. acs.org | Nonpolar solvents can promote the formation of well-defined SAMs with tridentate coordination on ZnO surfaces. acs.orgnih.gov |
| Temperature | Can promote the covalent attachment of phosphonate molecules to the substrate. | Heating can enhance the adhesion and stability of phosphonic acid SAMs on TiO2 by inducing covalent bond formation. nih.gov |
| pH | Influences the surface charge and the binding affinity of the phosphonic acid. | Phosphonic acids provide colloidal stability for metal oxide nanocrystals over a broad pH range, particularly in acidic to neutral environments. acs.org |
Formation of Micelles and Liposomes for Encapsulation Research
The amphiphilic nature of this compound, combining a hydrophilic PEG chain and a more hydrophobic phosphonic acid group (in certain contexts), allows for its participation in the formation of micelles and liposomes. These vesicular structures are extensively studied for their potential to encapsulate various molecules.
Micelles are spherical assemblies of amphiphilic molecules in an aqueous solution. news-medical.net The hydrophilic PEG "head" of this compound would orient towards the aqueous environment, while the phosphonic acid "tail" could be part of the hydrophobic core, particularly when interacting with other non-polar molecules. The PEG component is crucial as it can reduce non-specific protein binding, a desirable property in biological research settings. axispharm.com Polymeric micelles, often formed from PEG-ylated copolymers, are recognized for their ability to solubilize hydrophobic drugs within their core. researchgate.net
Liposomes are composed of one or more lipid bilayers, forming a spherical vesicle. news-medical.net While classic liposomes are primarily formed from phospholipids, PEGylated molecules like this compound can be incorporated into the liposome (B1194612) structure. This "PEGylation" of liposomes is a widely used strategy to enhance their stability and circulation time in biological systems by creating a hydrophilic shield. frontiersin.org The phosphonic acid group can serve as an anchor to the liposomal surface or to encapsulate agents within the aqueous core or lipid bilayer. news-medical.net
The encapsulation of molecules within these structures is a key area of research. Both hydrophilic and hydrophobic agents can be entrapped within micelles and liposomes. nih.gov The efficiency of this encapsulation can be influenced by the physicochemical properties of both the encapsulating agent and the components of the micelle or liposome. researchgate.netfrontiersin.org
Table 2: Characteristics of Micelles and Liposomes in Encapsulation Research
| Feature | Micelles | Liposomes |
| Structure | Single-layer sphere of amphiphilic molecules. news-medical.net | One or more concentric lipid bilayers. news-medical.netfrontiersin.org |
| Formation | Self-assembly of single-chain amphiphiles above the critical micelle concentration. news-medical.netrsc.org | Self-assembly of double-chain amphiphiles, primarily phospholipids, upon hydration. news-medical.netfrontiersin.org |
| Encapsulation Capacity | Can encapsulate hydrophobic molecules in the core. news-medical.netresearchgate.net | Can encapsulate both hydrophobic molecules within the bilayer and hydrophilic molecules in the aqueous core. news-medical.netnih.gov |
| Role of PEGylation | The PEG shell provides "stealth" properties, reducing immune recognition and increasing circulation time. axispharm.comresearchgate.net | PEGylation enhances stability, reduces protein binding, and prolongs circulation time. frontiersin.org |
Advanced Spectroscopic and Analytical Characterization of M Peg5 Phosphonic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Monitoringjchps.comslideshare.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of m-PEG5-phosphonic acid. By analyzing the magnetic properties of atomic nuclei like ³¹P, ¹³C, and ¹H, NMR provides detailed information about the chemical environment of each atom, allowing for complete structural assignment and the monitoring of interactions with surfaces or other molecules. jchps.com
Phosphorus-31 (³¹P) NMR is the definitive method for confirming the presence and chemical state of the phosphonic acid moiety. As a nucleus with 100% natural abundance and a wide chemical shift range, ³¹P is highly sensitive to its local electronic environment. huji.ac.il The ³¹P NMR spectrum of a phosphonic acid typically displays a single resonance, and its chemical shift (δ) is a key indicator of its protonation state, hydrogen bonding, and coordination to metal surfaces. nih.govresearchgate.net
The chemical shift of the phosphonic acid group in this compound is expected to be in the range characteristic of alkyl phosphonates. For instance, the ³¹P chemical shift of methylphosphonic acid (MPA) has been reported, and similar compounds show resonances that are sensitive to pH changes. researchgate.netrsc.org In the case of poly(vinylphosphonic acid), a broad signal centered around 32.1 ppm has been observed in D₂O. researchgate.net When phosphonic acids bind to metal oxide surfaces, such as titania (TiO₂), multiple signals can appear in the solid-state ³¹P NMR spectrum, corresponding to different binding modes (e.g., monodentate, bidentate, tridentate). researchgate.net These distinct chemical shifts, which can range from approximately 9 ppm to 26 ppm, allow for the detailed analysis of the interfacial bonding structure. researchgate.net
Table 1: Representative ³¹P NMR Chemical Shifts for Phosphonic Acids and Derivatives
| Compound/System | Solvent/State | Chemical Shift (δ) ppm | Observations |
|---|---|---|---|
| Poly(vinylphosphonic acid) | D₂O | 32.1 | Broad signal indicating polymeric environment. researchgate.net |
| Phosphonate-functionalized polyglycidol | DMSO-d₆ | 23.9 | Signal for the phosphonate (B1237965) group in a polymer backbone. rsc.org |
| Alkyl phosphonic acid on TiO₂ | Solid-State | ~12 ppm | Ascribed to tridentate C−P−(OTi)₃ surface sites. researchgate.net |
| Alkyl phosphonic acid on TiO₂ | Solid-State | ~17 ppm, ~26 ppm | Indicative of different binding modes (e.g., mono-, bidentate). researchgate.net |
Note: Data is compiled from studies on analogous phosphonic acid and phosphate (B84403) systems to provide expected ranges.
¹H and ¹³C NMR are essential for verifying the structure and purity of the polyethylene (B3416737) glycol (PEG) portion of the molecule. The repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) of the PEG chain give rise to a characteristic and intense signal in the ¹H NMR spectrum, typically around 3.6 ppm. nih.govrsc.org The terminal methoxy (B1213986) (CH₃O-) group is expected to appear as a singlet at approximately 3.3-3.4 ppm. nih.govacs.org
The ¹³C NMR spectrum provides complementary information, with the main PEG backbone carbons resonating around 70 ppm. rsc.org The carbon atom alpha to the phosphonate group (–CH₂–P) will exhibit a characteristic chemical shift and, importantly, a large one-bond coupling constant (¹JCP) of approximately 134 Hz, confirming the C-P bond. rsc.org
Characterization of PEG conjugates by NMR requires careful interpretation, as the spectra of large polymers can be complex. For instance, ¹H-¹³C coupling can lead to satellite peaks around the main PEG signal, which become more prominent with increasing molecular weight. nih.govacs.org These satellite peaks, positioned at approximately ±70 Hz from the central peak, can be used for accurate molecular weight determination. nih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for m-PEG-Phosphonic Acid Systems
| Group | Nucleus | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| Methoxy (CH₃O-) | ¹H | ~3.3-3.4 | Singlet |
| PEG Backbone (-OCH₂CH₂-) | ¹H | ~3.6 | Intense, often broad signal |
| Methylene alpha to P (-CH₂-P) | ¹H | ~2.2 | Multiplet |
| Methoxy (CH₃O-) | ¹³C | ~59 | |
| PEG Backbone (-OCH₂CH₂-) | ¹³C | ~70 | Intense signal |
Note: Shifts are approximate and can vary based on solvent and other experimental conditions.
Vibrational Spectroscopy for Functional Group Analysis and Adsorption Studiesuci.eduresearchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying key functional groups in this compound and for studying how these groups interact with surfaces during adsorption processes.
FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups within the this compound structure. The phosphonic acid group has several distinct absorption bands. The P=O stretching vibration typically appears in the 1240-1200 cm⁻¹ region. researchgate.net The P-O-H and P-O stretching modes are found in the 1200-900 cm⁻¹ range. uci.edunih.gov Specifically, studies on alkyl phosphonic acids adsorbed on surfaces show a strong asymmetric phosphonate stretch (νₐ(PO₃)) around 1032 cm⁻¹. uci.edu The broad O-H stretch from the P-OH groups is also expected between 3000 and 2500 cm⁻¹. The prominent C-O-C ether stretch from the PEG backbone is typically observed as a strong band around 1100 cm⁻¹.
FT-IR, particularly in Attenuated Total Reflectance (ATR) mode, is extensively used to study the adsorption of phosphonic acids onto metal oxide surfaces. uci.edu Upon binding to a surface like zirconia or titania, the vibrational modes of the phosphonate group change significantly, providing direct evidence of covalent bond formation (e.g., P-O-metal). The disappearance or shift of P-OH bands and the appearance of new bands associated with the surface-bound phosphonate provide insight into the binding mechanism. uci.edunih.gov
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2927, 2854 uci.edu |
| O-H (in P-OH) | Stretching | 2500 - 3000 (broad) |
| P=O | Stretching | ~1240 researchgate.net |
| C-O-C (Ether) | Stretching | ~1100 |
| PO₃ (asymmetric) | Stretching | ~1032 (on surface) uci.edu |
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR and is particularly useful for studying molecular conformation, especially in aqueous solutions and for symmetric vibrations that are weak in IR spectra. surfacesciencewestern.com The vibrational modes of the phosphonate group and the carbon backbone can be identified and assigned using Raman spectroscopy, often aided by computational methods like Density Functional Theory (DFT). acs.org
For phosphonic acids, characteristic Raman bands corresponding to CH stretching vibrations are observed in the 3030-2950 cm⁻¹ region. acs.org Vibrations involving the phosphonate group, such as P-O and P=O stretches, are also detectable. researchgate.net When this compound molecules assemble on a surface, changes in the Raman spectra, particularly in the C-C and C-O stretching regions of the PEG chain, can provide information about the conformational order (e.g., gauche vs. trans conformations) of the adsorbed layer. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the signal from molecules adsorbed on suitable metallic substrates, allowing for the study of monolayers with high sensitivity. acs.orgresearchgate.net
Surface-Sensitive Spectroscopies for Interfacial Investigationsresearchgate.net
When this compound is used to modify surfaces, a suite of surface-sensitive techniques is required to characterize the resulting monolayer's chemical composition, thickness, molecular orientation, and binding modes.
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the elements on the surface. For a phosphonic acid monolayer, XPS can confirm the presence of phosphorus (P 2p or P 2s peaks), carbon (C 1s), and oxygen (O 1s). nih.govacs.orgnih.gov High-resolution scans of the P 2p region can help elucidate the binding of the phosphonate headgroup to the substrate. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides detailed molecular information about the outermost surface layer. It can detect molecular fragments characteristic of the phosphonic acid headgroup and the PEG chain. The detection of fragments such as PO₃⁻ and substrate-specific ions like SiPO₃⁻ or TiPO₄⁻ provides direct evidence of the covalent attachment of the monolayer to the oxide surface. nih.govnih.gov
Polarization Modulation-Infrared Reflection–Absorption Spectroscopy (PM-IRRAS) is a surface-sensitive FT-IR technique used on reflective substrates like gold or indium zinc oxide. It provides information about the chemical bonding and average molecular orientation of the adsorbed molecules by analyzing the absorption of polarized infrared light. acs.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy can determine the orientation of specific chemical bonds within the adsorbed molecules relative to the surface normal. By analyzing the angular dependence of the absorption of polarized X-rays, NEXAFS can provide quantitative information on the tilt angle of the PEG chain in an this compound monolayer. nih.gov
Together, these techniques provide a comprehensive picture of the structure and behavior of this compound, from its fundamental molecular identity to its complex interactions at interfaces.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. When a surface is modified with this compound, XPS is critical for verifying the presence and integrity of the molecular layer. nih.gov
The analysis of a surface coated with this compound would reveal characteristic photoelectron peaks for carbon (C1s), oxygen (O1s), and phosphorus (P2s and P2p), alongside signals from the underlying substrate (e.g., Ti, Al, Zr, Si). nih.gov The detection of phosphorus signals, specifically the P2s peak near 191.0 eV and the P2p peak around 133-134 eV, confirms the presence of the phosphonate headgroup on the surface. nih.govresearchgate.net
High-resolution XPS scans provide further insight into the chemical bonding. The C1s spectrum can be deconvoluted to differentiate between the carbon atoms in the polyethylene glycol (PEG) chain (C-O bonds) and adventitious carbon (C-C, C-H bonds). The O1s spectrum would similarly show components corresponding to the substrate oxide, the P-O bond in the phosphonate group, and the C-O ether linkages in the PEG chain. princeton.edu By comparing the atomic percentage ratios (e.g., C/P, O/P) obtained from XPS data, one can confirm the structure of the attached molecule. researchgate.net For example, the presence of the PEG chain in this compound would result in significantly higher C/P and O/P ratios compared to a simple alkylphosphonic acid.
| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Phosphorus | P 2p | ~133.4 | P-O-Metal (Phosphonate) |
| Phosphorus | P 2s | ~191.3 | P-O-Metal (Phosphonate) |
| Carbon | C 1s | ~285.0 | C-C, C-H (Alkyl chain) |
| Carbon | C 1s | ~286.5 | C-O (PEG chain ether) |
| Oxygen | O 1s | ~531.0 | P-O (Phosphonate) |
| Oxygen | O 1s | ~532.5 | C-O (PEG chain ether) / Surface Hydroxyls |
This table presents typical binding energy values observed for phosphonic acid monolayers on oxide surfaces for illustrative purposes. nih.govnih.govresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping of Modified Materials
Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with scanning electron microscopy, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides qualitative and quantitative information on the elemental composition and, crucially, the spatial distribution of elements across a surface. nih.gov
For materials and nanoparticles functionalized with this compound, EDX mapping is employed to confirm that the coating is distributed uniformly across the surface. mdpi.com By mapping the characteristic X-ray signals for phosphorus (P), a key element in the phosphonic acid headgroup, researchers can visualize the coverage of the molecule. A homogenous distribution of the phosphorus signal in the EDX map indicates a successful and even coating process. mdpi.com This is particularly important in applications where consistent surface properties are required, such as in the development of biosensors or biocompatible coatings. axispharm.com The EDX spectrum would also show peaks for carbon and oxygen, consistent with the PEG component, as well as elements from the substrate material. nih.gov
| Element | Expected Detection | Information Gained from Mapping |
|---|---|---|
| Phosphorus (P) | Yes | Confirms presence of phosphonic acid headgroup and assesses coating uniformity. |
| Carbon (C) | Yes | Correlates with the presence of the PEG chain; signal strength can indicate layer thickness. |
| Oxygen (O) | Yes | Signal originates from the substrate, the phosphonate group, and the PEG chain. |
| Substrate Metal (e.g., Ti, Zr, Fe) | Yes | Identifies the core material being coated. |
Microscopic and Scattering Techniques for Nanostructure Characterization
These techniques are essential for visualizing the physical form of this compound-modified nanostructures and for determining their size, shape, and behavior in dispersions. researchgate.netmdpi.com
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Size
SEM and TEM are powerful microscopy techniques for characterizing the morphology and size of materials at the nanoscale. mdpi.com SEM provides detailed images of the surface topography, while TEM offers higher resolution to visualize the internal structure and size of individual nanoparticles. nih.govaimspress.com
TEM provides more detailed information on particle size and dispersity. nih.gov For nanoparticles functionalized with this compound, TEM analysis would be used to measure the diameter of the inorganic core and, in some cases, visualize the organic shell. The hydrophilic PEG chains are expected to improve the dispersion of nanoparticles in a solvent, preventing aggregation, a feature that can be directly observed in TEM images. nih.gov
| Technique | Parameter Measured | Expected Observations for this compound Coated Nanoparticles |
|---|---|---|
| SEM | Surface morphology, Aggregation state | Preservation of initial particle shape; potentially smoother surface texture; reduced aggregation compared to uncoated particles. mdpi.com |
| TEM | Individual particle size, Size distribution, Dispersity | Accurate measurement of core nanoparticle diameter; observation of enhanced particle separation (good dispersion) due to steric hindrance from PEG chains. nih.gov |
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Stability of Dispersions
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter (the effective size of a particle in solution) and size distribution of particles in a suspension. It is also a key tool for assessing the colloidal stability of nanoparticle dispersions. mdpi.com
For nanoparticles functionalized with this compound, DLS is essential for characterizing their behavior in aqueous environments. The hydrophilic PEG chains are designed to extend into the solvent, creating a hydration layer and providing steric stabilization. broadpharm.com This results in a significant increase in the hydrodynamic diameter of the coated nanoparticles compared to their uncoated counterparts, as measured by DLS. nih.gov
Furthermore, this steric shield prevents the nanoparticles from aggregating, leading to enhanced colloidal stability. This stability can be monitored with DLS by observing a consistent hydrodynamic diameter over time. mdpi.com In conjunction with zeta potential measurements, which quantify surface charge, DLS provides a comprehensive picture of the stability of the functionalized nanoparticles in a given medium. researchgate.netmdpi.com
| Sample | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Colloidal Stability Assessment |
|---|---|---|---|
| Uncoated Nanoparticles | 50 | 0.350 | Prone to aggregation over time. |
| This compound Coated Nanoparticles | 85 | 0.150 | Highly stable in aqueous dispersion with minimal aggregation. |
This table contains hypothetical but representative data illustrating the expected outcome of DLS analysis.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Modified Materials
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. It provides information on the crystal lattice, grain size, and phase composition.
When crystalline materials, such as metal oxide nanoparticles (e.g., TiO₂, ZnO) or metal-organic frameworks (MOFs), are surface-modified with this compound, XRD is used to ensure that the coating process does not disrupt the inherent crystal structure of the core material. nih.gov The functionalization is a surface-level modification and should not alter the bulk crystallinity.
An XRD analysis of the coated material is expected to yield a diffraction pattern that is virtually identical to that of the uncoated material. The positions and relative intensities of the diffraction peaks, which are characteristic of the material's crystal lattice, should remain unchanged. nih.gov This confirms that the integrity of the crystalline core has been preserved during the surface functionalization procedure.
| Material | Major Diffraction Peaks (2θ) | Conclusion |
|---|---|---|
| Uncoated Anatase TiO₂ Nanoparticles | 25.3°, 37.8°, 48.0°, 53.9°, 55.1° | Reference crystalline structure. |
| This compound Coated Anatase TiO₂ | 25.3°, 37.8°, 48.0°, 53.9°, 55.1° | The crystalline structure of the TiO₂ core is preserved after surface modification. |
Electrochemical and Gravimetric Methods for Adsorption and Binding Affinity
These methods provide quantitative data on the binding of this compound to surfaces and the properties of the resulting layer.
The phosphonic acid group is known to form strong, hydrolytically stable bonds with various metal oxide surfaces. mdpi.com This strong binding affinity can be studied and quantified using electrochemical and gravimetric techniques. The phosphonic acid moiety allows this compound to be used for modifying electrode surfaces, which can be characterized by methods such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV). researchgate.netaxispharm.com These techniques can measure changes in properties like charge transfer resistance and capacitance upon the formation of the molecular layer, providing insight into the packing density and barrier properties of the coating.
Gravimetric methods, such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), are powerful for studying the adsorption process in real-time. By monitoring changes in the resonance frequency of a sensor crystal, QCM-D can measure the mass of the this compound layer as it assembles on the surface from solution. This allows for the determination of adsorption kinetics, the total adsorbed mass, and the viscoelastic properties of the formed layer, yielding a comprehensive understanding of the binding event. princeton.edu
| Technique | Principle | Information Obtained for this compound Systems |
|---|---|---|
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies. | Characterizes the barrier properties and integrity of the molecular layer on a conductive surface. researchgate.net |
| Quartz Crystal Microbalance (QCM) | Measures mass variation per unit area by monitoring changes in crystal resonant frequency. | Quantifies the adsorbed mass of the this compound layer and determines adsorption kinetics in real-time. princeton.edu |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a surface to monitor binding events. | Provides real-time kinetic data on the association and dissociation of this compound with a functionalized surface. mdpi.com |
Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring for Adsorption Kinetics and Layer Properties
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study molecular interactions at surfaces. researchgate.netnih.gov It operates by monitoring the changes in the resonant frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency corresponds to an increase in mass adsorbed onto the sensor surface, while the dissipation provides information about the viscoelastic (softness or rigidity) properties of the adsorbed layer. nih.govnih.gov
For this compound systems, QCM-D is instrumental in elucidating the kinetics of SAM formation on metal oxide-coated sensors. By introducing a solution of this compound into the QCM-D chamber, the adsorption process can be monitored in real time. The frequency will decrease as the molecules bind to the surface, eventually reaching a plateau, which indicates the formation of a complete monolayer.
The adsorption kinetics can be modeled to extract rate constants. The process often follows a two-step model: an initial rapid phase of physisorption followed by a slower phase of chemisorption and molecular rearrangement to form a densely packed, ordered layer.
Illustrative QCM-D Data for this compound Adsorption:
The following table represents typical data that would be obtained from a QCM-D experiment monitoring the formation of an this compound monolayer on a titanium dioxide sensor surface. The data illustrates the change in frequency and dissipation over time.
| Time (minutes) | Change in Frequency (Δf, Hz) | Change in Dissipation (ΔD, x10⁻⁶) | Adsorption Phase | Layer Property Interpretation |
| 0 | 0 | 0 | Baseline (Buffer Flow) | Clean, stable sensor surface. |
| 5 | -15.2 | 0.8 | Initial Adsorption | Rapid binding of molecules to the surface. |
| 15 | -24.8 | 1.5 | Monolayer Formation | Continued adsorption and packing. |
| 30 | -28.5 | 2.1 | Saturation & Reorganization | Surface approaches full coverage; molecules rearrange. |
| 45 | -28.6 | 2.2 | Plateau (Monolayer Complete) | A stable, hydrated, and viscoelastic monolayer is formed. |
| 60 | 0.5 | 0.1 | Rinse (Buffer Flow) | Removal of any loosely bound molecules. |
Electrochemical Impedance Spectroscopy (EIS) for Surface Interface Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of electrode-electrolyte interfaces. nih.gov It works by applying a small amplitude AC potential at various frequencies and measuring the resulting current. The impedance data is often visualized in a Nyquist plot and fitted to an equivalent circuit model to extract quantitative information about the interfacial processes. gamry.com
When an electrode surface (e.g., ITO or stainless steel) is modified with a self-assembled monolayer of this compound, the layer acts as a barrier to electron transfer between the electrode and a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte. nih.gov This barrier property is reflected in the EIS measurement, primarily through the charge transfer resistance (Rct). The Rct is inversely proportional to the rate of the electron transfer reaction at the electrode surface.
A bare, unmodified electrode will typically exhibit a small Rct, indicating facile electron transfer. Upon formation of the this compound monolayer, the insulating nature of the organic layer blocks the redox probe from reaching the electrode surface, leading to a significant increase in the Rct. nih.gov The magnitude of this increase can be correlated with the packing density and defectiveness of the monolayer. A well-ordered, densely packed SAM will present a large barrier and thus a high Rct, whereas a poorly formed layer with pinholes and defects will allow the redox probe to penetrate, resulting in a lower Rct.
By modeling the EIS data, other parameters such as the double-layer capacitance (Cdl) and solution resistance (Rs) can also be determined. The formation of the monolayer typically causes a decrease in Cdl because the organic layer displaces water and ions from the electrode surface, effectively increasing the distance between the "plates" of the double-layer capacitor.
Representative EIS Findings for Surface Modification:
This table provides representative data from an EIS analysis comparing a bare Indium Tin Oxide (ITO) electrode to one modified with a self-assembled monolayer of this compound. The parameters are derived from fitting the Nyquist plot data to a simplified Randles equivalent circuit.
| Electrode Surface | Solution Resistance (Rs, Ω) | Charge Transfer Resistance (Rct, kΩ) | Double-Layer Capacitance (Cdl, µF/cm²) | Interpretation |
| Bare ITO | 55 | 1.5 | 25.0 | Low resistance to charge transfer at the unmodified surface. |
| ITO + this compound SAM | 58 | 150.0 | 2.2 | The monolayer effectively blocks the redox probe, significantly increasing Rct and decreasing Cdl, indicating the formation of a well-packed insulating layer. |
Together, QCM-D and EIS provide a comprehensive characterization of this compound layers, detailing the dynamics of their formation, their structural and viscoelastic properties, and their efficacy as interfacial barriers. This detailed understanding is crucial for the rational design and optimization of materials for a wide array of advanced applications.
Theoretical and Computational Investigations of M Peg5 Phosphonic Acid and Its Analogues
Molecular Dynamics Simulations of m-PEG5-Phosphonic Acid at Interfaces
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For short-chain PEG-phosphonic acid oligomers, MD simulations provide a window into their dynamic behavior at various interfaces, such as those between a solid surface and a liquid.
Simulations of PEGylated molecules have revealed that the behavior of the PEG chain is complex and influenced by its environment. nih.gov All-atom MD studies on surfaces modified with PEG chains show that the chains are highly flexible and their interaction with the surface can be significant. frontiersin.org For instance, simulations have shown that PEG chains can have a tendency to interact with silica (B1680970) substrates, which can influence how proteins or other molecules subsequently adsorb to the surface. frontiersin.org
The study of phosphonated-PEG oligomers at interfaces like air/water or polystyrene/water has shown that these molecules act as strong surface-active agents, capable of forming irreversibly adsorbed layers. ethz.ch MD simulations can model this process, showing how the phosphonic acid headgroup anchors to a surface while the PEG chain extends into the surrounding solvent. This is crucial for understanding the formation of self-assembled monolayers (SAMs). ethz.chresearchgate.net
Recent MD simulations have been employed to investigate the thermophysical properties of various PEG oligomers, demonstrating good agreement with experimental data for properties like density and self-diffusion coefficients. rsc.orgnih.gov Such validated models are essential for accurately simulating more complex systems, like the behavior of this compound at a solid-liquid interface.
Interactive Table: Summary of Systems Studied by Molecular Dynamics Relevant to PEG-Phosphonic Acids
Density Functional Theory (DFT) Calculations for Binding Energy and Conformation Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the binding energies and predicting the most stable conformations of molecules like this compound as they adsorb onto surfaces.
The phosphonic acid group is known to form strong bonds with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and aluminum oxide (Al₂O₃). precisepeg.comresearchgate.netmdpi.com DFT calculations have been instrumental in quantifying this interaction and determining the preferred binding geometries. Several binding modes are possible:
Monodentate: The phosphonic acid binds to the surface through one oxygen atom.
Bidentate: Binding occurs through two oxygen atoms. This can be a chelating (to the same metal atom) or bridging (to two different metal atoms) configuration.
Tridentate: Binding involves three oxygen atoms.
DFT studies consistently show that phosphonic acids bind more strongly to metal oxide surfaces than their carboxylic acid counterparts. researchgate.net For example, calculations for phosphonic acid on the anatase TiO₂ (101) surface show adsorption energies significantly higher than for formic acid. researchgate.net One study calculated an adsorption energy of 47.1 kcal/mol for a molecular monodentate configuration of phosphonic acid on anatase TiO₂. researchgate.netlu.se Other work focusing on the same surface suggested that a bidentate structure, where the acid is fully dissociated, is the most stable, with a calculated adsorption energy of 277 kJ/mol (approximately 66.2 kcal/mol). acs.org
These computational studies reveal that multiple binding modes can coexist with very similar energies, and the preferred mode can depend on factors like surface coverage and hydration. acs.orguhasselt.beuantwerpen.be For instance, at low coverage on anatase, a bidentate mode may be preferred, while at higher coverages, a shift to a mixed bidentate/monodentate mode might occur. acs.org DFT calculations on tert-butylphosphonic acid on barium titanate's TiO₂ surface identified nine possible configurations with strong binding energies as low as -2.61 eV (-60.2 kcal/mol). phenikaa-uni.edu.vn
Furthermore, DFT is used to analyze the conformation of the entire molecule upon adsorption. arxiv.orgnih.gov For this compound, this would involve understanding how the PEG chain orients itself relative to the surface after the phosphonic acid headgroup has anchored. This analysis is critical for predicting the properties of the resulting self-assembled monolayer.
Interactive Table: Calculated Binding Energies of Phosphonic Acids on Various Surfaces
This article is for informational purposes only and does not constitute professional advice.
Emerging Research Frontiers and Future Perspectives
Integration of m-PEG5-Phosphonic Acid in Novel Hybrid Materials
The integration of this compound into various materials is a burgeoning field, primarily focused on creating advanced organic-inorganic hybrid materials. The phosphonic acid group forms strong, stable bonds with a wide array of metal oxide surfaces, including titanium dioxide (TiO2), iron oxides (Fe3O4), and yttrium oxide (Y2O3), while the PEG chain imparts critical properties such as aqueous solubility and resistance to non-specific protein adsorption. axispharm.comprinceton.edu This surface modification is crucial for improving the dispersion and stability of nanoparticles in aqueous solutions, a vital requirement for their use in nanotechnology and nanomedicine. axispharm.commyskinrecipes.com
A significant application of these hybrid materials is in the biomedical field. For instance, iron oxide nanoparticles coated with PEG-phosphonic acid are being developed as highly effective contrast agents for magnetic resonance imaging (MRI). acs.orgresearchgate.net The PEGylated surface helps to shield the nanoparticles from the immune system, thereby increasing their circulation time in the bloodstream. axispharm.com Similarly, coating yttrium oxide nanoparticles, used as non-toxic upconversion materials for cellular imaging, with a tetraethylene glycol-derived phosphonic acid (a close structural relative of this compound) renders them easily dispersible in aqueous media, overcoming a major hurdle in their biological application. princeton.edu
The table below summarizes the impact of such surface modifications on nanoparticle properties.
| Nanoparticle Core | Modifying Ligand | Key Improvement | Application Area |
| Iron Oxide (Fe3O4) | PEG-Phosphonic Acid | Enhanced stability & biocompatibility | MRI Contrast Agents |
| Yttrium Oxide (Y2O3) | PEG-Phosphonic Acid | Increased aqueous dispersibility | Cellular Imaging |
| Zinc Oxide (ZnO) | Perfluorophosphonic Acids | Increased surface stability | UV protection, Sensors |
| Quantum Dots (QDs) | Mercaptophosphonic Acids | Efficient, stable attachment | Solar Cells, Imaging |
This table provides illustrative examples of how phosphonic acid-based ligands, including the PEGylated variants, are used to functionalize different nanoparticle cores for various technological applications. princeton.eduacs.orgmdpi.comrsc.org
Exploration of New Catalytic and Photocatalytic Applications
Emerging research is uncovering the potential of this compound in catalysis and photocatalysis. The phosphonic acid anchor allows for the firm immobilization of molecules onto catalyst or photocatalyst surfaces, such as TiO2. researchgate.net This can prevent the aggregation of catalytic nanoparticles, maintaining high surface area and activity.
In photocatalysis, modifying semiconductor surfaces is critical. Studies using linkers like mercaptophosphonic acids on TiO2 and ZnO have demonstrated that the choice of linker is crucial for performance. rsc.org These linkers facilitate the efficient deposition of quantum dots (QDs) onto the metal oxide surface. Photophysical studies confirm that these linkers enable efficient electron transfer from the QDs to the metal oxide, a key process in photocatalysis and quantum dot-sensitized solar cells. The rate and efficiency of this charge transfer are directly influenced by the linker's length and nature. rsc.org While direct research on this compound in this specific context is still developing, the principles established with similar phosphonic acid linkers suggest a promising avenue. The PEG chain could further modulate the catalyst's microenvironment, potentially enhancing selectivity and improving dispersibility in aqueous media for applications like water purification.
Advanced Functionalization for Smart Materials and Responsive Systems
The true versatility of this compound lies in its potential for advanced functionalization to create "smart" materials that respond to environmental stimuli. The terminal methoxy (B1213986) group can be replaced or the PEG chain can be engineered to incorporate responsive elements. This opens the door to systems that change their properties in response to triggers like pH, temperature, or specific biomolecules. nih.govresearchgate.net
For example, polymers containing phosphonic acid groups are being explored for pH-responsive drug delivery systems. nih.gov A nanoparticle coated with a modified this compound could be designed to be stable at physiological pH but to undergo a structural change in the acidic environment of a tumor, triggering the release of a therapeutic payload. This targeted approach is a key goal in modern drug delivery. vulcanchem.com
Furthermore, the PEG linker itself is a central component in the design of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. This compound is used as a flexible linker in PROTAC synthesis, where its length and hydrophilicity are critical for optimizing the formation of the ternary complex required for protein degradation. vulcanchem.comtargetmol.commedchemexpress.com This represents a sophisticated application where the molecule acts as a crucial component of a dynamic, responsive biological system.
Challenges and Opportunities in the Scalable Synthesis and Application of this compound
Challenges:
The widespread adoption of this compound faces several hurdles. A primary challenge is its synthesis. The preparation of phosphonic acids can be complex, often involving multi-step processes and harsh reagents like strong acids (HCl, HBr) or specialized catalysts (Palladium on charcoal, Adams' catalyst). researchgate.netnih.gov Achieving high purity, especially on a large scale, can require difficult purification steps to remove residual catalysts and side products, which adds to the cost. For instance, the dealkylation of dialkyl phosphonate (B1237965) precursors to yield the final phosphonic acid is a critical step that can have variable efficiency and lead to side reactions. researchgate.net The long-term stability of the phosphonate bond to metal oxide surfaces, particularly in complex biological fluids or under harsh industrial conditions, is another area requiring thorough investigation to ensure the longevity of the functional materials. researchgate.net
Opportunities:
Despite the challenges, significant opportunities exist. There is a strong drive to develop greener, more efficient, and cost-effective synthetic routes. acs.org Methodologies like flow chemistry could reduce reaction times and improve yields and consistency for scalable production. The development of facile, one-pot synthesis methods for creating nanoparticles already coated with PEG-phosphonic acid ligands is a major step forward, simplifying the production of hybrid materials. acs.org
The unique properties of this compound open up a vast design space for new applications. Its ability to form stable, hydrophilic, and biocompatible coatings makes it a candidate for developing advanced anti-fouling surfaces, improved biosensors, and novel drug delivery platforms. axispharm.commyskinrecipes.com As researchers continue to explore the relationship between the linker structure and the functional properties of the resulting materials, new and unexpected applications are likely to emerge, solidifying the role of this compound as a versatile and powerful molecular tool.
Q & A
Q. How can researchers enhance the reproducibility of m-PEG5-phosphonic acid studies across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
